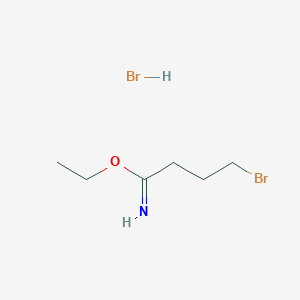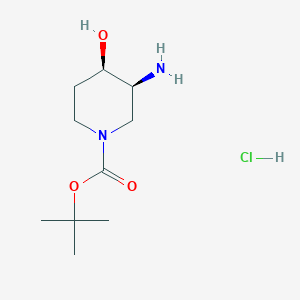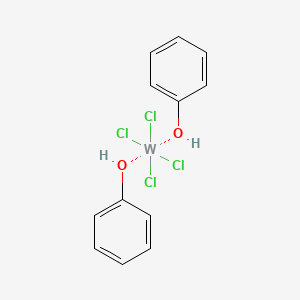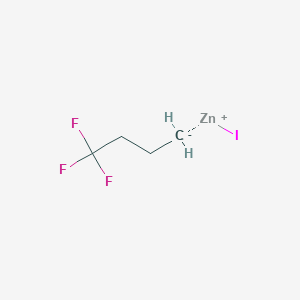
Fmoc-DAPOCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-DAPOCA is used as a building block during solid phase peptide synthesis as a “linker” to connect two peptide segments or amino acids . It can be incorporated under the same conditions used for amino acids .
Synthesis Analysis
Fmoc-DAPOCA is synthesized using the principles of solid-phase peptide synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation through generation of an activated ester or by reaction with a coupling reagent .
Molecular Structure Analysis
Fmoc-derivatives of series K peptides, including Fmoc-DAPOCA, have the ability to self-assemble and gel in aqueous solution . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel .
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Physical And Chemical Properties Analysis
Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Mechanism of Action
Target of Action
The primary target of Fmoc-DAPOCA is the amine group in peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is used to protect the amine group during the synthesis process, preventing it from reacting with other groups until the appropriate time .
Mode of Action
Fmoc-DAPOCA interacts with its target by forming a carbamate with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), introducing the Fmoc group . The Fmoc group serves as a protective barrier, allowing for the controlled synthesis of complex peptides .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, affecting the self-assembly features of the peptides .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This suggests that the bioavailability of Fmoc-DAPOCA could be influenced by factors such as pH and the presence of certain enzymes.
Result of Action
The result of Fmoc-DAPOCA’s action is the successful synthesis of complex peptides with the amine group protected until the appropriate time . This allows for the controlled assembly of peptides, contributing to advancements in peptide research and manufacturing .
Action Environment
The action of Fmoc-DAPOCA can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, temperature can also play a role, as certain reactions in the peptide synthesis process may require specific temperature conditions .
Future Directions
properties
IUPAC Name |
2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-19(25)11-23-10-13(29-21(23)27)9-22-20(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMRAIFRCLUSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DAPOCA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)




![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)